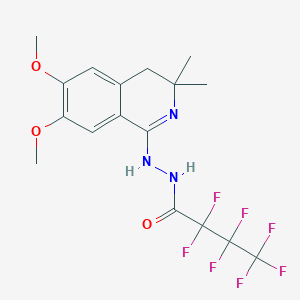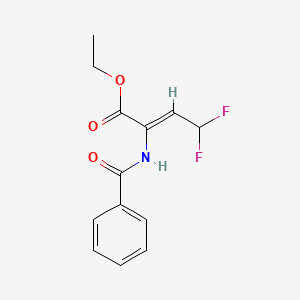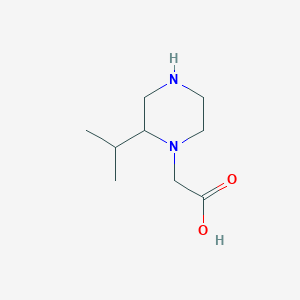
Dibenz(a,h)anthracen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,h)anthracen-1-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of five fused benzene rings and has the chemical formula C22H14O. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils. This compound is of significant interest due to its genotoxic properties, as it can intercalate into DNA and cause mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,h)anthracen-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of anthracene derivatives, followed by oxidation to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale through the distillation of coal tar, which contains various PAHs, including this compound. The compound is then isolated and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,h)anthracen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,h)anthracen-1-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its genotoxic effects and its ability to intercalate into DNA, making it a useful tool in mutagenesis studies.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Limited industrial applications, primarily used in research settings to understand the environmental impact of PAHs
Wirkmechanismus
Dibenz(a,h)anthracen-1-ol exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This intercalation can lead to mutations and genotoxic effects. The compound’s interaction with DNA is facilitated by its planar structure, allowing it to insert itself between the base pairs of the DNA helix . Additionally, its metabolites, such as diol-epoxides, can form covalent bonds with DNA, further contributing to its genotoxicity .
Vergleich Mit ähnlichen Verbindungen
Dibenz(a,h)anthracen-1-ol is similar to other PAHs, such as:
- Dibenz(a,j)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
What sets this compound apart is its specific structure and the position of the hydroxyl group, which influences its reactivity and interaction with biological molecules. Its genotoxic properties are also more pronounced compared to some other PAHs, making it a compound of particular interest in studies related to mutagenesis and carcinogenesis .
Eigenschaften
CAS-Nummer |
4615-77-4 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
naphtho[1,2-b]phenanthren-1-ol |
InChI |
InChI=1S/C22H14O/c23-21-7-3-5-15-9-11-17-12-19-16(13-20(17)22(15)21)10-8-14-4-1-2-6-18(14)19/h1-13,23H |
InChI-Schlüssel |
SYQAGIAAIJMPQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)


![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)


